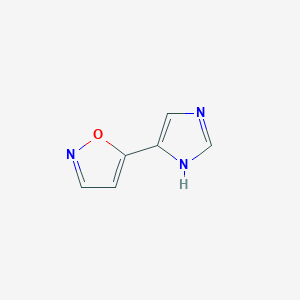

(5E)-5-imidazol-4-ylidene-2H-1,2-oxazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1571145-61-3 |

|---|---|

Molekularformel |

C6H5N3O |

Molekulargewicht |

135.12 g/mol |

IUPAC-Name |

5-(1H-imidazol-5-yl)-1,2-oxazole |

InChI |

InChI=1S/C6H5N3O/c1-2-9-10-6(1)5-3-7-4-8-5/h1-4H,(H,7,8) |

InChI-Schlüssel |

MMTHANLLPRCSJZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(ON=C1)C2=CN=CN2 |

Herkunft des Produkts |

United States |

Theoretical and Computational Investigations of 5e 5 Imidazol 4 Ylidene 2h 1,2 Oxazole

Quantum Chemical Studies on Electronic Structure and Aromaticity

Quantum chemical calculations, particularly those based on density functional theory (DFT), provide profound insights into the molecular properties of complex organic structures. nih.govresearchgate.net For (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole, these methods can map the electronic landscape and quantify the aromatic character of its constituent parts.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. For the title compound, the HOMO is expected to be primarily localized on the imidazol-4-ylidene fragment, with a significant contribution from the p-orbital of the carbene carbon. This characteristic underscores the nucleophilic and strong σ-donating nature typical of NHC ligands. nsf.govnih.gov Conversely, the LUMO is anticipated to be distributed across the entire π-conjugated system, including the exocyclic double bond and the 1,2-oxazole ring, making this region susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Characteristics This interactive table summarizes the expected characteristics of the frontier molecular orbitals for (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole based on computational principles.

| Molecular Orbital | Primary Localization | Predicted Energy (Arbitrary Units) | Implied Reactivity |

|---|---|---|---|

| HOMO | Imidazol-4-ylidene ring, carbene carbon | -5.8 eV | Nucleophilic, electron-donating |

| LUMO | Conjugated system, 1,2-oxazole ring | -1.2 eV | Electrophilic, electron-accepting |

The concept of aromaticity is crucial for predicting the stability and reactivity of cyclic compounds. The imidazole (B134444) ring is a classic aromatic heterocycle, fulfilling Hückel's rule with 6 π-electrons, which contributes significantly to its stability. quora.comnih.govnih.gov The 2H-1,2-oxazole ring, by itself, is not aromatic.

Imidazol-4-ylidenes are classified as mesoionic or abnormal N-heterocyclic carbenes (aNHCs), differing from the more extensively studied imidazol-2-ylidenes. rsc.org While they are still potent σ-donors, the exocyclic nature of the carbene center in the conjugated framework of the title compound allows for significant delocalization of the carbene's lone pair of electrons. researchgate.net This delocalization across the exocyclic double bond and into the 1,2-oxazole ring is expected to modulate the carbene's donor strength.

Computational analysis of the bond lengths and charge distribution around the carbene center would provide a quantitative description of these effects. The C-N bond lengths within the imidazole ring are expected to show some double-bond character due to π-electron delocalization. researchgate.net The interaction with the fused 1,2-oxazole ring likely reduces the nucleophilicity of the carbene carbon compared to an isolated imidazol-4-ylidene, while potentially enhancing its π-accepting capabilities.

Computational Prediction of Spectroscopic Signatures

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that can guide and interpret experimental work. cuny.edu Methods such as Density Functional Theory (DFT) are frequently employed to model the vibrational, magnetic, and electronic characteristics of heterocyclic compounds. nih.govnih.gov

Theoretical Vibrational Frequencies (IR)

Theoretical vibrational frequencies for (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole can be calculated using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). researchgate.net The resulting harmonic frequencies, when appropriately scaled, typically show good agreement with experimental Fourier Transform Infrared (FT-IR) spectra. nih.gov The analysis would involve identifying the characteristic vibrational modes associated with the molecule's functional groups.

Key predicted vibrational modes would include C-H stretching in the aromatic rings, C=N and C=C stretching within both the imidazole and oxazole (B20620) rings, and the characteristic N-O stretching of the 1,2-oxazole moiety. The exocyclic C=C double bond of the ylidene bridge would also present a distinct stretching frequency.

Table 1: Predicted Characteristic Vibrational Frequencies for (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | 3100-3200 | Stretching vibrations of C-H bonds on the imidazole and oxazole rings. |

| C=N Stretch | 1610-1670 | Stretching of the carbon-nitrogen double bonds within the heterocyclic systems. |

| C=C Stretch (Exocyclic & Ring) | 1550-1650 | Stretching of the ylidene double bond and the C=C bonds within the rings. |

| Ring Breathing Modes | 1400-1500 | Symmetric expansion and contraction of the imidazole and oxazole rings. |

| N-O Stretch | 1150-1250 | Characteristic stretching vibration of the nitrogen-oxygen bond in the 1,2-oxazole ring. |

| C-H Bend (Out-of-Plane) | 800-900 | Bending vibrations of the C-H bonds perpendicular to the plane of the rings. |

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry, often accomplished using the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT. nih.gov These calculations provide valuable information on the electronic environment of each nucleus.

For (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole, the proton on the ylidene carbon is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent heterocyclic systems. Protons on the imidazole and oxazole rings would appear in the aromatic region, with their precise shifts influenced by the positions of the nitrogen and oxygen heteroatoms. In the ¹³C NMR spectrum, the ylidene carbon and the carbon atoms directly bonded to nitrogen (C=N) are predicted to have the largest chemical shifts (downfield). mdpi.comresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| Imidazole C2-H | 7.8 - 8.2 | 135 - 140 | Proton adjacent to two nitrogen atoms, highly deshielded. |

| Imidazole C5-H | 7.2 - 7.6 | 118 - 125 | Standard aromatic proton in an electron-rich heterocycle. |

| Oxazole C3-H | 8.0 - 8.4 | 150 - 155 | Proton on a carbon adjacent to oxygen and double-bonded to nitrogen. |

| Ylidene C=C-H | 6.5 - 7.0 | 110 - 115 | Olefinic proton influenced by the adjacent imidazole ring. |

| Imidazole C4 (Ylidene) | - | 145 - 150 | Quaternary carbon involved in the exocyclic double bond. |

| Oxazole C5 (Ylidene) | - | 165 - 170 | Quaternary carbon of the oxazole ring, part of the conjugated system. |

Electronic Absorption and Emission Properties (UV-Vis, Fluorescence)

Electronic properties, such as UV-Vis absorption spectra, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). acs.org This method calculates the energies of electronic transitions, primarily the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition, which corresponds to the longest wavelength absorption maximum (λ_max). chemrxiv.org

The conjugated π-system extending across the imidazol-4-ylidene bridge and both heterocyclic rings is expected to result in strong absorption in the UV-A or visible region. The specific λ_max would be influenced by the degree of planarity between the two rings and the electronic character of the transition (e.g., π→π*). acs.orgnih.gov Fluorescence properties, including emission wavelength and quantum yield, are dependent on the nature of the first excited state and the efficiency of non-radiative decay pathways. chemrxiv.org

Table 3: Predicted Electronic and Photophysical Properties

| Property | Predicted Value | Method of Calculation |

| HOMO-LUMO Energy Gap | 3.0 - 4.0 eV | DFT (e.g., B3LYP/6-31G(d)) |

| Absorption Maximum (λ_max) | 350 - 420 nm | TD-DFT |

| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | TD-DFT (from oscillator strength) |

| Emission Maximum (λ_em) | 450 - 550 nm | TD-DFT (excited state optimization) |

Reaction Mechanism Prediction via Computational Chemistry

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces, identifying intermediates, and characterizing transition states. cuny.edu This provides a molecular-level understanding of reaction feasibility, kinetics, and selectivity.

Transition State Characterization for Key Transformations

A key transformation involving (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole could be its synthesis or subsequent reaction at the ylidene moiety. For example, the formation of the 1,2-oxazole ring could proceed via a cycloaddition reaction. nih.govsemanticscholar.org Computational modeling would first locate the geometry of the transition state (TS) for the rate-determining step. A true TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org Geometric parameters of the TS, such as the lengths of partially formed or broken bonds, provide insight into the nature of the transformation.

Table 4: Hypothetical Transition State Parameters for a Reaction at the Imidazol-4-ylidene Moiety

| Parameter | Description | Predicted Value |

| Imaginary Frequency | Vibrational mode of the TS | -200 to -400 cm⁻¹ |

| C-X Bond Length | Bond being formed to an incoming reactant 'X' | 1.8 - 2.2 Å |

| C=C Bond Length | Ylidene double bond being attacked | 1.40 - 1.45 Å (elongated) |

| N-C-C Angle | Angle of nucleophilic/electrophilic attack | 100 - 115° |

Energetic Profiles of Reaction Pathways Involving the Imidazol-4-ylidene Moiety

Table 5: Hypothetical Energetic Profile for a Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Transition State 1 (TS1) | Energy barrier for the first step | +20.5 (Ea1) |

| Intermediate | A metastable species formed after TS1 | -5.2 |

| Transition State 2 (TS2) | Energy barrier for the second step | +15.8 |

| Products | Final compounds | -12.7 (ΔE_rxn) |

Reactivity Descriptors and Fukui Function Analysis

Conceptual Density Functional Theory (DFT) provides a powerful framework for understanding and predicting the chemical reactivity of molecules. Global and local reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, softness, and Fukui functions, are instrumental in elucidating the stability and reactive sites of a molecular system.

Reactivity Descriptors

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. A higher chemical potential (less negative value) indicates a greater tendency to donate electrons, suggesting nucleophilic character. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Hardness quantifies the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard" and is generally less reactive. A "soft" molecule has a small energy gap and is more reactive. ijarset.com It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): As the inverse of hardness (S = 1/η), softness is a measure of a molecule's polarizability and reactivity. sciensage.info Higher softness corresponds to higher reactivity.

Electrophilicity Index (ω): Introduced by Parr, this index measures the propensity of a species to accept electrons. nih.gov A high electrophilicity index indicates a good electrophile. It is calculated as ω = μ² / 2η.

The following table provides hypothetical global reactivity descriptors for (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole, illustrating the type of data a DFT calculation would yield.

| Parameter | Symbol | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.5 | Indicates the molecule's tendency to exchange electrons with its environment. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.5 | Suggests moderate stability and reactivity. |

| Global Softness | S | 1 / η | 0.4 | A measure of the molecule's polarizability. |

| Electrophilicity Index | ω | μ² / 2η | 2.45 | Quantifies the molecule's character as an electron acceptor. |

Fukui Function Analysis

fk+: Indicates the reactivity towards a nucleophilic attack (electron acceptance). The atom with the highest fk+ value is the most probable site for receiving an electron.

fk-: Indicates the reactivity towards an electrophilic attack (electron donation). The atom with the highest fk- value is the most likely site to donate an electron.

fk0: Indicates the reactivity towards a radical attack .

Based on established reactivity patterns of the parent heterocycles, a Fukui function analysis for (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole would be expected to reveal specific reactive centers. For the imidazole ring, electrophilic attack is favored at the nitrogen atoms and certain carbon positions (C4, C5). komorowski.edu.pl For the oxazole ring, electrophilic substitution preferentially occurs at the C5 position, while nucleophilic agents typically attack the C2 position. komorowski.edu.plresearchgate.net

The table below presents an illustrative condensed Fukui function analysis for selected atoms of (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole, predicting the primary sites for different types of chemical attack. The atom numbering is based on standard IUPAC nomenclature for the heterocyclic rings.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | Predicted Reactive Site |

|---|---|---|---|

| N1 (Oxazole) | 0.085 | 0.110 | - |

| C2 (Oxazole) | 0.210 | 0.050 | Most likely site for nucleophilic attack |

| O (Oxazole) | 0.090 | 0.150 | - |

| C4 (Imidazolylidene) | 0.120 | 0.180 | Potential site for electrophilic attack |

| C5 (Imidazolylidene) | 0.150 | 0.250 | Most likely site for electrophilic attack |

| N (Imidazolylidene) | 0.075 | 0.130 | - |

Synthetic Methodologies for 5e 5 Imidazol 4 Ylidene 2h 1,2 Oxazole and Analogous Architectures

Modular Approaches to Imidazole-4-ylidene Precursors

Imidazole-4-ylidenes are a class of N-heterocyclic carbenes (NHCs) that have garnered significant attention. scripps.edu Their synthesis is typically achieved through the deprotonation of the corresponding imidazolium (B1220033) salts. Therefore, the synthetic focus lies in the versatile construction of these imidazolium salt precursors.

Decarboxylation Routes to Imidazol-4-ylidenes

A key method for the in situ generation of N-heterocyclic carbenes, including imidazol-4-ylidenes, involves the decarboxylation of 1,3-disubstituted imidazolium-2-carboxylates. researchgate.net These carboxylate precursors are air- and water-stable, serving as convenient storage forms for the corresponding carbenes. researchgate.net The release of the free carbene is typically achieved by heating, which induces the extrusion of carbon dioxide. researchgate.net

Thermogravimetric analysis has demonstrated that the stability of these precursors and the temperature required for decarboxylation are influenced by the nature of the substituents on the nitrogen atoms. researchgate.net For instance, imidazolium-2-carboxylates with aryl substituents on the nitrogen atoms undergo both decarboxylation and decomposition at elevated temperatures. In contrast, those with alkyl substituents exhibit lower initial mass loss temperatures corresponding to decarboxylation without subsequent decomposition. researchgate.net

| Precursor Type | Substituents on Nitrogen | Thermal Behavior | Ref. |

| Imidazolium-2-carboxylate | Aryl | Decarboxylation and Decomposition | researchgate.net |

| Imidazolium-2-carboxylate | Alkyl | Decarboxylation | researchgate.net |

| Imidazolinium-2-carboxylate | Aryl | Decarboxylation and Decomposition | researchgate.net |

Diazoimidazole Chemistry and Carbene Generation

The generation of carbenes from diazo compounds is a well-established synthetic strategy. researchgate.net In the context of imidazoles, carbenes derived from diazoimidazolecarboxylates can be produced under thermal or photochemical conditions. acs.org These highly reactive imidazolylidene carbene intermediates can then participate in various subsequent reactions.

The reactivity of these carbenes is diverse. They are known to undergo O-H and N-H insertion reactions with alcohols and amines, respectively. acs.org Furthermore, they can react with dichloromethane (B109758) to yield the corresponding 4-chloroimidazole. acs.org Aromatic hydrocarbons have proven to be effective traps for imidazolylidene carbenes, leading to the formation of a variety of arylimidazole derivatives. acs.org In solvents that are good hydrogen donors, reduction of the carbene can be a competing reaction. acs.org The choice of solvent can fundamentally alter the reaction pathway; for instance, light-promoted reactivity of cyclic diazo imides with thiols in dichloromethane leads to carbene formation, while in acetonitrile, a reduction of the diazo compound occurs. rwth-aachen.debohrium.comnih.gov

| Reactant | Conditions | Product | Ref. |

| Diazoimidazolecarboxylate & Alcohol | Thermal/Photochemical | O-H Insertion Product | acs.org |

| Diazoimidazolecarboxylate & Amine | Thermal/Photochemical | N-H Insertion Product | acs.org |

| Diazoimidazolecarboxylate & Dichloromethane | Thermal/Photochemical | 4-Chloroimidazole | acs.org |

| Diazoimidazolecarboxylate & Aromatic Hydrocarbon | Thermal/Photochemical | Arylimidazole Derivative | acs.org |

| Diazoimidazole & Cyclohexane/Cycloheptane | Thermal/Photochemical | Cycloalkylimidazole (C-H Insertion) | acs.org |

| Cyclic Diazo Imide & Thiol in Dichloromethane | Light-promoted | Indane-fused Pyrrolidine (Carbene Pathway) | rwth-aachen.debohrium.comnih.gov |

| Cyclic Diazo Imide & Thiol in Acetonitrile | Light-promoted | Reduced Diazo Compound | rwth-aachen.debohrium.comnih.gov |

Synthetic Routes to Substituted Imidazolium Salts

The synthesis of variously substituted imidazolium salts is crucial as they are the direct precursors to N-heterocyclic carbenes. rsc.orgwipo.int Several modular and efficient methods have been developed to access a wide range of these compounds.

One versatile one-pot method allows for the preparation of both symmetrical and unsymmetrical imidazolium salts from readily available formamidines and α-halo ketones. organic-chemistry.orgacs.org This process involves the initial coupling of the formamidine (B1211174) and α-halo ketone to form an imidazolinium salt, which is then subjected to an acylation-induced elimination to yield the desired imidazolium salt. organic-chemistry.orgacs.org This strategy has proven effective for a variety of substitution patterns and is often superior to older methods in terms of yield and simplicity. organic-chemistry.orgacs.org

Another significant approach is the direct quaternization of N-substituted imidazoles using arylboronic acids. rsc.orgrsc.org This method is notable for its tolerance of a broad range of functional groups and its excellent chemoselectivity, making it particularly useful for the synthesis of unsymmetrical imidazolium salts. rsc.orgrsc.org Other classical routes include the alkylation of imidazoles and the multi-component cyclization involving an α-dicarbonyl compound, an amine, an aldehyde, and an acid. google.comgoogle.com

| Starting Materials | Method | Key Features | Ref. |

| Formamidines and α-Halo Ketones | One-pot coupling and acylation-induced elimination | High yield, robust, modular, for symmetrical and unsymmetrical salts | organic-chemistry.orgacs.org |

| N-Substituted Imidazoles and Arylboronic Acids | Direct aryl quaternization | Tolerates diverse functional groups, excellent chemoselectivity | rsc.orgrsc.org |

| α-Dicarbonyl Compound, Amine, Aldehyde, Acid | One-step multi-component reaction | Access to 1,3-disubstituted imidazolium salts from simple precursors | google.comgoogle.com |

| N-Substituted Imidazoles | Alkylation | A traditional but more limited approach | google.com |

Synthetic Strategies for 2H-1,2-Oxazole Scaffolds

The 2H-1,2-oxazole, also known as isoxazole (B147169), is a five-membered aromatic heterocycle that serves as a key structural motif in many biologically active compounds. Its synthesis can be achieved through various ring-forming and functionalization reactions.

Ring-Closing Reactions for 1,2-Oxazole Formation

The construction of the 1,2-oxazole ring system can be broadly categorized into two primary pathways. nih.gov The first involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.gov The second major route is the reaction of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine (B1172632) or its salts. nih.govijpsonline.com

A more recent and useful procedure for synthesizing regioisomeric 1,2-oxazole derivatives starts with the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to form a β-enamino ketoester. nih.gov This intermediate then undergoes a cyclocondensation reaction with hydroxylamine to yield the 1,2-oxazole ring. nih.gov The reaction between a β-enamino ketoester and hydroxylamine can potentially lead to two different regioisomers, although in some reported cases, the reaction proceeds with high regioselectivity. nih.gov Other methods for oxazole (B20620) synthesis include the reaction of α-haloketones with amides (Bredereck reaction) and the cycloisomerization of propargylic amides. ijpsonline.com

| Precursors | Reaction Type | Product | Ref. |

| Nitrile Oxide and Alkene/Alkyne | 1,3-Dipolar Cycloaddition | 1,2-Oxazole | nih.gov |

| 1,3-Diketone and Hydroxylamine | Cyclocondensation | 1,2-Oxazole | nih.govijpsonline.com |

| β-Enamino Ketoester and Hydroxylamine | Cyclocondensation | Regioisomeric 1,2-Oxazoles | nih.gov |

| α-Haloketone and Amide | Bredereck Reaction | Substituted Oxazole | ijpsonline.com |

| Propargylic Amide | Cycloisomerization | Polysubstituted Oxazole | ijpsonline.com |

Functionalization of the Oxazole Ring at the C5 Position

Direct functionalization of the pre-formed oxazole ring via C-H activation is a powerful tool for late-stage diversification. researchgate.net While electrophilic substitution on the oxazole ring typically occurs at the C5 position, modern catalytic methods have greatly expanded the scope of C5 functionalization. researchgate.netsemanticscholar.org

Palladium-catalyzed direct arylation has emerged as a particularly effective method for the C5-functionalization of isoxazoles. mdpi.com For instance, the reaction of tetrahydrobenzo[c]isoxazole with 4-iodotoluene (B166478) in the presence of a palladium catalyst, [PdCl2(MeCN)2], at elevated temperatures results in the C5-arylated product in high yield. mdpi.com Regiodivergent direct arylations at either the C2 or C5 positions of oxazoles can be achieved by carefully selecting the palladium catalyst and base. researchgate.net Specifically, using Pd(OAc)2 with KOAc as the base favors regioselective C5-arylation. researchgate.net The reactivity in these C-H functionalization reactions can be influenced by the substituents already present on the isoxazole ring. researchgate.net

| Oxazole Substrate | Reagent | Catalyst/Base | Product | Ref. |

| Tetrahydrobenzo[c]isoxazole | 4-Iodotoluene | [PdCl2(MeCN)2] | C5-Arylated Isoxazole | mdpi.com |

| Oxazole | Aryl Halide | Pd(OAc)2/KOAc | C5-Arylated Oxazole | researchgate.net |

| Ethyl isoxazole-3-carboxylate | Aryl Bromide | Palladium Catalyst | C4,C5-Diarylated Isoxazole | researchgate.net |

Convergent and Divergent Synthesis of the (5E)-5-Imidazol-4-ylidene-2H-1,2-oxazole Core

The synthesis of the (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole core can be approached through various strategies that either build the molecule by joining pre-functionalized imidazole (B134444) and oxazole rings (convergent synthesis) or by constructing one ring onto an existing heterocyclic precursor (divergent synthesis).

The formation of the exocyclic double bond connecting the imidazole and oxazole rings is a critical step in the synthesis of (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole. Various coupling reactions can be employed to achieve this, often as the final key step in a convergent synthesis. While specific examples for the direct synthesis of (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole are not extensively detailed in the provided search results, analogous transformations in related systems suggest plausible routes.

For instance, condensation reactions are a common method for forming such C=C bonds. An appropriately substituted imidazolone (B8795221) could react with an oxazole-4-carbaldehyde, or vice versa, an imidazole-4-carbaldehyde could react with a suitable oxazolone (B7731731) derivative. These reactions are typically catalyzed by a base or an acid and proceed through an aldol-type condensation followed by dehydration. The stereoselectivity of the double bond (E vs. Z) would be a key challenge to address in this approach.

Another potential strategy involves Wittig-type reactions or Horner-Wadsworth-Emmons reactions. An oxazolylphosphonium salt or phosphonate (B1237965) ester could be reacted with an imidazolone under basic conditions to furnish the exocyclic double bond. The choice of reagents and reaction conditions can often influence the stereochemical outcome of the olefin formation.

Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, could also be envisioned. For example, a 4-haloimidazole derivative could be coupled with a 5-vinyl-2H-1,2-oxazole, or a 5-halo-2H-1,2-oxazole could be coupled with a 4-vinylimidazole. These methods offer a high degree of functional group tolerance and are widely used in the synthesis of complex molecules.

Annulation strategies, where one heterocyclic ring is constructed onto another, represent a powerful approach for synthesizing fused or directly linked bicyclic systems. chim.it For the (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole core, this could involve either constructing the imidazole ring onto a pre-existing oxazole or vice-versa.

One conceptual approach for imidazole ring construction involves the reaction of an α-haloketone derived from an oxazole with an amidine or a related nitrogen-containing species. This is a classic method for imidazole synthesis. mu-varna.bg Similarly, the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a versatile method for creating substituted imidazoles and could potentially be adapted. mdpi.com This reaction involves the [3+2] cycloaddition of TosMIC with an aldimine, which could be derived from an oxazole aldehyde. mdpi.com

Conversely, the oxazole ring could be constructed from an imidazole precursor. A common method for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. An appropriately substituted α-acylamino ketone on the imidazole ring could undergo dehydration to form the oxazole ring. Another versatile method is the Van Leusen oxazole synthesis, which also employs TosMIC and reacts with aldehydes to form 5-substituted oxazoles. nih.govsemanticscholar.org An imidazole-4-carbaldehyde could serve as the starting material in this case. nih.govsemanticscholar.org

Furthermore, palladium-catalyzed decarboxylative addition and cyclization reactions have been developed for the one-pot synthesis of both imidazoles and oxazoles from aromatic carboxylic acids and aliphatic nitriles, highlighting the potential for convergent one-pot strategies. acs.orgacs.org

Achieving stereoselective control to favor the (E)-isomer of the exocyclic double bond is a crucial aspect of the synthesis. The stereochemical outcome of the double bond formation is often dependent on the chosen synthetic route and the reaction conditions.

In condensation reactions, the stereoselectivity can be influenced by the steric bulk of the substituents on both the imidazole and oxazole rings. The thermodynamically more stable isomer, which is often the (E)-isomer due to reduced steric hindrance, is typically favored under equilibrium conditions. The choice of base or acid catalyst and the reaction temperature can also play a significant role.

For Wittig-type reactions, the nature of the ylide (stabilized or non-stabilized) and the reaction conditions (e.g., presence of salts) can be tuned to favor either the (E) or (Z) isomer. The Horner-Wadsworth-Emmons reaction, using phosphonate esters, generally provides a higher degree of (E)-selectivity.

In the context of annulation strategies, if the exocyclic double bond is formed as part of the ring-closing step, the stereochemistry may be dictated by the conformational constraints of the transition state. Careful design of the precursor molecule would be necessary to direct the cyclization towards the desired (E)-isomer. While the provided search results discuss stereoselective synthesis of related heterocyclic systems like pyrrolo[1,2-c]imidazol-3-ones, specific methods for controlling the (E/Z) isomerism in imidazol-4-ylidene-2H-1,2-oxazoles are not explicitly detailed. nih.gov

Catalytic Protocols in the Synthesis of Related Systems

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for the construction of complex molecular architectures. Both metal-catalyzed and organocatalytic approaches have been extensively developed for the synthesis of imidazole and oxazole derivatives.

Transition metal catalysis is a powerful tool for the formation of C-C and C-N bonds, which are fundamental to the construction of heterocyclic rings. researchgate.net

Table 1: Selected Metal-Catalyzed Reactions for Imidazole and Oxazole Synthesis

| Catalyst/Metal | Reaction Type | Application in Heterocycle Synthesis |

|---|---|---|

| Palladium | Cross-coupling (Suzuki, Heck, Sonogashira) | Formation of substituted imidazoles and oxazoles. acs.orgorganic-chemistry.org |

| Copper | Ullmann-type couplings, Click chemistry | N-arylation of imidazoles, synthesis of triazoles. researchgate.netrsc.org |

| Gold/Silver | Cyclization of alkynes and allenes | Synthesis of oxazoles from propargyl amides. researchgate.net |

Palladium catalysts are widely used in cross-coupling reactions to introduce substituents onto pre-formed imidazole and oxazole rings. acs.org For instance, the Suzuki coupling can be used to form C-C bonds between a halo-substituted heterocycle and a boronic acid. Palladium has also been instrumental in the intramolecular cyclization of N-alkynyl tert-butyloxycarbamates to yield oxazolones. organic-chemistry.org

Copper catalysts are often employed for N-arylation reactions to form N-substituted imidazoles. researchgate.net Copper salts, in combination with an oxidant, have been used for the oxidative cross-coupling reaction to synthesize fused oxazole derivatives. rsc.org

Gold and silver catalysts are known to be highly effective in activating alkynes and allenes towards nucleophilic attack, facilitating the cyclization to form oxazoles from precursors like propargyl amides. researchgate.net Rhodium and ruthenium catalysts are frequently used to generate carbenes and nitrenes from diazo compounds, which can then undergo cyclization or insertion reactions to form a variety of heterocyclic systems, including oxazoles. nih.gov

Organocatalysis has emerged as a powerful alternative to metal catalysis, offering mild reaction conditions and often high enantioselectivity. Various small organic molecules can act as catalysts for the synthesis of oxazolone and imidazolone derivatives.

The Erlenmeyer-Plöchl reaction, a classic method for synthesizing azlactones (oxazolones), involves the condensation of an N-acylglycine with an aldehyde, typically catalyzed by a base like sodium acetate (B1210297) in acetic anhydride. nih.govnih.gov This reaction can be considered an early example of organocatalysis.

More contemporary organocatalytic methods often employ chiral catalysts to achieve enantioselective synthesis. For example, chiral amines, phosphines, or Brønsted acids can catalyze the Michael addition of nucleophiles to α,β-unsaturated oxazolones or imidazolones, leading to the formation of chiral heterocyclic products.

The synthesis of imidazolinones and benzoxazoles has been achieved through the condensation of oxazolinone derivatives with anilines or 2-hydroxyanilines. researchgate.net While not explicitly stated as organocatalytic in the provided abstract, such condensation reactions can often be promoted by organocatalysts. The synthesis of imidazolidinone and imidazolone derivatives has also been achieved through the oxidation of imidazolinium and imidazolium precursors using copper and air, a process that can be seen as a bridge between metal-mediated and aerobic oxidation processes. organic-chemistry.orgulaval.ca

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole |

| Imidazolone |

| Oxazole-4-carbaldehyde |

| Imidazole-4-carbaldehyde |

| Oxazolone |

| Oxazolylphosphonium salt |

| Oxazolylphosphonate ester |

| 4-Haloimidazole |

| 5-Vinyl-2H-1,2-oxazole |

| 5-Halo-2H-1,2-oxazole |

| 4-Vinylimidazole |

| Tosylmethyl isocyanide (TosMIC) |

| Pyrrolo[1,2-c]imidazol-3-ones |

| Imidazolidinone |

| Benzoxazole |

| Imidazolinium |

| Imidazolium |

| N-acylglycine |

| Azlactone |

| Imidazolinone |

| 2-hydroxyaniline |

Reactivity and Mechanistic Investigations of 5e 5 Imidazol 4 Ylidene 2h 1,2 Oxazole

Reactions Involving the Imidazol-4-ylidene Exocyclic Double Bond

The exocyclic C=C double bond, also known as the ylidene moiety, is a focal point of reactivity. Its electronic character is significantly influenced by the adjacent heterocyclic rings, rendering it susceptible to a range of chemical transformations, including nucleophilic additions, cycloadditions, and electrophilic attacks.

The conjugated system in (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole positions the ylidene double bond as a potential Michael acceptor. The electron-withdrawing nature of the 1,2-oxazole ring polarizes the C=C bond, making the carbon atom distal to the imidazole (B134444) ring electrophilic and thus susceptible to attack by nucleophiles. This conjugate addition is a common reaction pathway for activated alkenes.

A variety of soft nucleophiles are expected to add to the ylidene moiety. The reaction typically proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. The scope of this reaction is broad, encompassing a range of carbon, nitrogen, and sulfur-based nucleophiles.

Table 1: Predicted Outcomes of Nucleophilic Addition to (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole

| Nucleophile (Nu-H) | Reagent Example | Predicted Product Structure |

| Thiol | Thiophenol | 5-(1-phenylthio)methyl-imidazol-4-yl-2H-1,2-oxazole |

| Amine | Piperidine | 5-(1-piperidino)methyl-imidazol-4-yl-2H-1,2-oxazole |

| Malonate | Diethyl malonate | Diethyl 2-((imidazol-4-yl)(2H-1,2-oxazol-5-yl)methyl)malonate |

| Cyanide | Sodium cyanide | 2-((imidazol-4-yl)(2H-1,2-oxazol-5-yl))acetonitrile |

The exocyclic double bond of the imidazol-4-ylidene moiety can participate as a dipolarophile in [3+2] cycloaddition reactions. This type of reaction is a powerful tool for the construction of five-membered rings. When reacted with 1,3-dipoles such as nitrile oxides or azides, (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole is expected to yield novel spirocyclic compounds where the new ring is fused at the 5-position of the oxazole (B20620) ring.

For instance, the reaction with a nitrile oxide, generated in situ from an oxime, would lead to the formation of a spiro-isoxazoline derivative. Similarly, reaction with an organic azide (B81097) would produce a spiro-triazoline, which might subsequently rearrange or extrude dinitrogen. The van Leusen oxazole synthesis, which proceeds through a [3+2] cycloaddition mechanism, highlights the propensity of related systems to undergo such transformations. nih.govsemanticscholar.org The reactivity of the double bond in these cycloadditions is enhanced by the electronic push-pull nature of the conjugated system.

Furthermore, the ylidene can act as a dienophile in [4+2] Diels-Alder reactions, particularly with electron-rich dienes. mdpi.comresearchgate.net This would result in the formation of spirocyclic six-membered rings, further demonstrating the synthetic utility of this reactive handle.

Table 2: Potential Cycloaddition Reactions and Resulting Spiro-Heterocycles

| Reaction Type | Reactant | Predicted Spirocyclic Product Core |

| [3+2] Cycloaddition | Benzonitrile oxide | Spiro[imidazole-4,3'-isoxazoline] |

| [3+2] Cycloaddition | Phenyl azide | Spiro[imidazole-4,4'-triazoline] |

| [4+2] Cycloaddition | Cyclopentadiene | Spiro[imidazole-4,5'-norbornene] |

| [4+2] Cycloaddition | 2,3-Dimethyl-1,3-butadiene | Spiro[imidazole-4,4'-cyclohexene] |

The conjugated system presents several potential sites for electrophilic attack. While the imidazole ring is inherently electron-rich and can be protonated or alkylated at its nitrogen atoms, the exocyclic double bond can also react with electrophiles. Protonation in strong acids, such as triflic acid (TfOH), is expected to occur at the N4 nitrogen of the imidazole ring and potentially at the α-carbon of the ylidene moiety, leading to the formation of reactive dicationic species. nih.gov

These activated intermediates can then be trapped by nucleophiles. For example, in the presence of an aromatic compound, a Friedel-Crafts-type hydroarylation reaction could occur across the double bond. nih.gov Halogenation of the double bond with reagents like bromine (Br₂) would likely proceed via a cyclic bromonium ion intermediate, followed by nucleophilic attack to give the di-halogenated product.

Chemical Transformations of the 2H-1,2-Oxazole Ring

The 2H-1,2-oxazole ring, while aromatic, contains a weak N-O bond that serves as a trigger for various chemical transformations, including ring-opening/rearrangement cascades and functional group interconversions.

The 1,2-oxazole ring is susceptible to cleavage under thermal, photochemical, or chemical induction. A common pathway involves the scission of the N-O bond, leading to a vinyl nitrene or related reactive intermediate. This intermediate can then undergo a variety of subsequent reactions, including rearrangement and cyclization.

A plausible rearrangement pathway for (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole could involve the initial opening of the oxazole ring to form an imino-ketone intermediate. Subsequent intramolecular cyclization involving the nucleophilic nitrogen of the imidazole ring could lead to the formation of a more stable imidazolone (B8795221) core. This type of rearrangement, where one heterocyclic system transforms into another, is a known process in heterocyclic chemistry. chim.it Such transformations are often driven by the formation of a thermodynamically more stable aromatic system. Reactions of 4,5-dihydrooxazol-5-one derivatives with dithiol, for instance, proceed through nucleophilic attack, ring opening, and recyclization. researchgate.net

Beyond ring-opening, the 2H-1,2-oxazole nucleus can undergo functionalization. One key transformation is the oxidation of the unsubstituted C2 position of the 2H-oxazole ring to yield the corresponding 2-oxazolone. nih.gov This reaction can be catalyzed by enzymes like aldehyde oxidase and represents a metabolic pathway for some oxazole-containing compounds. nih.gov Chemically, this transformation introduces a carbonyl group, creating a cyclic carbamate (B1207046) that can be a useful synthetic intermediate for further derivatization.

Additionally, selective modifications can be achieved through metallation. Lithiation of the oxazole ring, for example at the C3 position, followed by quenching with an electrophile, could allow for the introduction of a variety of substituents. nih.gov However, such reactions must be performed under carefully controlled conditions to avoid competitive ring-opening pathways. nih.gov

Reactivity as an N-Heterocyclic Carbene (NHC) Equivalent

The structure of (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole suggests it would function as an abnormal N-heterocyclic carbene (aNHC), also known as an imidazol-4-ylidene or mesoionic carbene (MIC). Unlike classical Arduengo-type NHCs which feature a carbene center at the C2 position, aNHCs are formally derived by deprotonation at the C4 (or C5) position of the imidazolium (B1220033) ring. rsc.orgsonar.ch These carbenes are known to be strong neutral donor ligands and possess unique electronic properties compared to their C2-bound isomers. sonar.ch The exocyclic double bond connecting the imidazol-4-ylidene to the 1,2-oxazole ring would be expected to play a significant role in the molecule's electronic structure and reactivity, potentially influencing the stability and donor strength of the carbene center through conjugation.

As an imidazol-4-ylidene derivative, the compound would be anticipated to be a potent ligand for a wide range of transition metals. rsc.org Abnormal NHCs are generally considered to be stronger σ-donors and weaker π-acceptors than their conventional C2-imidazol-2-ylidene counterparts, which can impart distinct properties to the resulting metal complexes. sonar.ch

The coordination of (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole to a metal center would occur via the exocyclic carbenic carbon. The resulting metal-carbon bond would be a strong σ-bond. The 1,2-oxazole moiety, while not directly involved in the primary coordination, could influence the steric and electronic environment of the metal center. Furthermore, the nitrogen and oxygen atoms of the oxazole ring could potentially act as secondary, weaker binding sites, allowing the ligand to adopt a bidentate coordination mode under specific circumstances, although this is less common for this class of compounds.

Over the last decade, stable aNHCs have been successfully used to form complexes with a variety of metals, including Palladium(II), Copper(I), Nickel(II), Gold(I/III), Silver(I), and Iron(0). rsc.orgosti.gov These complexes have demonstrated high efficacy in various catalytic transformations. By analogy, complexes of (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole would be valuable targets for synthesis and catalytic testing.

The inherent nucleophilicity and basicity of aNHCs make them effective organocatalysts for a range of chemical transformations. rsc.orgnih.gov Research has demonstrated that aNHCs can catalyze reactions such as the ring-opening polymerization of cyclic esters (e.g., ε-caprolactone) and the reduction of carbon dioxide. rsc.orgrsc.org

(5E)-5-imidazol-4-ylidene-2H-1,2-oxazole would be expected to exhibit similar catalytic activity. The carbene center can act as a potent nucleophile to activate substrates. For instance, in a potential catalytic cycle, the carbene could attack an electrophilic substrate (like an aldehyde or ester), forming a reactive intermediate (analogous to a Breslow intermediate) that can then undergo further reaction before the catalyst is regenerated. The electronic influence of the oxazole substituent could modulate the nucleophilicity of the carbene, potentially tuning its catalytic activity and selectivity.

Investigation of Reaction Intermediates and Transition States

Understanding the mechanistic pathways of reactions involving (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole would require detailed investigation of its reaction intermediates and the associated transition states. Such studies are typically conducted through a combination of spectroscopic methods (e.g., NMR, IR) under reaction conditions and computational modeling (e.g., Density Functional Theory, DFT). nih.govacs.orgacs.org

In organocatalysis, the primary intermediate would be the adduct formed between the carbene and the substrate. For instance, in the catalysis of the benzoin (B196080) reaction, this would be the Breslow intermediate. Spectroscopic detection of such fleeting intermediates can be challenging but provides direct evidence for the proposed mechanism. Studies on the hydrolysis of related imidazol-2-ylidenes have successfully identified intermediates like hydrogen-bridged carbene-water complexes and imidazolium-hydroxide species, demonstrating the feasibility of such investigations. nih.govacs.org The stability and reactivity of these intermediates would be influenced by the electronic properties of the entire molecule, including the appended 1,2-oxazole ring.

Coordination Chemistry and Catalytic Applications of 5e 5 Imidazol 4 Ylidene 2h 1,2 Oxazole Derivatives

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes incorporating oxazole-imidazol-4-ylidene scaffolds typically begins with the preparation of a corresponding imidazolium (B1220033) salt precursor. These precursors can be synthesized through multi-step organic reactions. The subsequent metalation can be achieved via several established routes. A common and effective method is the transmetalation from a silver-carbene intermediate. This involves reacting the imidazolium salt with a silver source, such as silver(I) oxide (Ag₂O), to form a silver-aNHC complex. This complex then serves as a carbene transfer agent to other metal precursors (e.g., palladium, rhodium, platinum), yielding the desired complex and a silver salt byproduct.

Alternatively, direct metalation can be accomplished by reacting the imidazolium salt with a metal precursor that has basic ligands, which act as an internal base to deprotonate the salt and form the metal-carbene bond in situ.

Metal-Carbene Bond Characterization

The bond between a metal center and the C4 carbon of an imidazol-4-ylidene is a defining feature of these complexes. This metal-carbene bond is predominantly a strong σ-bond with negligible π-backbonding, a characteristic of NHC and aNHC ligands. The enhanced σ-donating nature of C4-bound carbenes, compared to normal C2-bound NHCs, leads to a higher electron density at the metal center. ucd.ieunifr.ch This electronic enrichment can stabilize the metal complex and is crucial for facilitating key catalytic steps like oxidative addition.

The strength and length of the metal-carbene bond are influenced by both electronic and steric factors, including the nature of the metal, its oxidation state, and the steric bulk of the substituents on the ligand scaffold. rsc.org X-ray crystallography is the definitive method for determining these bond lengths. While data for the specific (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole ligand is not widely available, analysis of related imidazol-2-ylidene and other carbene complexes provides insight into typical bond distances.

| Metal Complex Type | Metal (M) | M-Ccarbene Bond Length (Å) | Reference Compound Class |

|---|---|---|---|

| Cobalt Carbonyl Complex | Co | 1.952 - 2.054 | Imidazol-2-ylidene |

| Gold Silylene Complex | Au | ~2.301 - 2.318 | Silylene (Carbene Analogue) |

| Silver Silylene Complex | Ag | ~2.385 | Silylene (Carbene Analogue) |

This table presents representative metal-carbon bond lengths from related carbene and analogous silylene complexes to illustrate typical ranges. Data sourced from studies on cobalt-imidazol-2-ylidene and coinage metal-silylene complexes. nih.govrsc.org

Chelating Properties of the Oxazole-Imidazol-4-ylidene Scaffold

A key feature of ligands derived from (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole is their potential to act as bidentate, N,C-chelating agents. The scaffold is designed such that the nitrogen atom of the oxazole (B20620) ring and the C4 carbene carbon can coordinate simultaneously to a single metal center, forming a stable metallacycle. This chelation effect enhances the thermal stability of the resulting complex compared to monodentate analogues by limiting rotational freedom and protecting the metal center.

The synthesis of such chelating complexes has been demonstrated with related benzoxazole-functionalized imidazolylidene ligands. For instance, reacting the appropriate imidazolium precursor with a rhodium(I) source like [Rh(acac)(CO)₂] (where acac is acetylacetonate) can directly yield a square-planar rhodium complex where the ligand acts as an N,C-chelating ligand. epa.gov Similarly, using the silver-carbene transfer method allows for the synthesis of platinum(II) complexes where the oxazole-carbene scaffold forms a stable five-membered chelate ring with the metal. epa.gov

Application in Transition Metal Catalysis

The unique electronic and structural properties of metal complexes bearing oxazole-imidazol-4-ylidene ligands make them highly attractive for homogeneous catalysis. The strong σ-donation from the abnormal carbene can activate the metal center for challenging reactions, while the chelation imparts the stability needed for high catalyst turnover and longevity.

Catalytic Oxidation and Reduction Reactions

In the realm of reduction reactions, palladium complexes featuring abnormal C4-bound carbenes have shown significant promise as pre-catalysts for the hydrogenation of olefins. ucd.ie These catalysts are effective under mild conditions (e.g., room temperature, 1 bar H₂), a significant advantage over many traditional systems. ucd.ieunifr.ch The high electron density on the palladium center, imparted by the strongly donating aNHC ligand, is believed to facilitate the crucial oxidative addition of dihydrogen, which is often a rate-limiting step in the catalytic cycle. unifr.ch In contrast, analogous palladium complexes with normally C2-bound NHC ligands show substantially lower activity, highlighting the critical role of the abnormal binding mode. ucd.ieunifr.ch

| Substrate | Catalyst Type | Conditions | Conversion |

|---|---|---|---|

| Styrene | Pd-aNHC | 1 bar H₂, EtOH, 25°C, 16 h | >99% |

| 1-Octene | Pd-aNHC | 1 bar H₂, EtOH, 25°C, 16 h | >99% |

| (Z)-Cyclooctene | Pd-aNHC | 1 bar H₂, EtOH, 25°C, 16 h | >99% |

Representative results for olefin hydrogenation using a palladium complex with an abnormal N-heterocyclic carbene (aNHC) ligand. unifr.ch

While the application of these specific complexes in catalytic oxidation is a developing area, the imidazole (B134444) framework is a well-known component in bioinorganic chemistry and oxidation catalysis, suggesting future potential.

Carbon-Heteroatom Bond Forming Reactions

Palladium- and copper-catalyzed cross-coupling reactions for forming carbon-heteroatom (C-N, C-O, C-S) bonds are foundational transformations in modern organic synthesis. acs.orgacs.org Metal complexes with NHC and aNHC ligands have emerged as superior catalysts for these reactions due to their high stability and reactivity. nih.govresearchgate.net The strong electron-donating ability of the carbene ligand facilitates the oxidative addition of aryl halides to the metal center and promotes the final reductive elimination step. researchgate.net

Copper(I)-NHC complexes are particularly effective for Ullmann-type couplings, catalyzing the formation of C-N and C-O bonds between aryl halides and nucleophiles like azoles or phenols. frontiersin.org Similarly, these copper complexes have been shown to catalyze C-S bond formation. rsc.org Palladium-NHC complexes are the catalysts of choice for Buchwald-Hartwig amination, coupling aryl chlorides and bromides with a wide range of amines and amides. acs.orgacs.org The robustness of the oxazole-imidazol-4-ylidene scaffold is expected to provide highly stable and efficient catalysts for these critical transformations.

Asymmetric Catalysis Utilizing Chiral Derivatives

A major goal in modern catalysis is the development of enantioselective reactions, which requires the use of chiral catalysts. nih.gov The modular nature of the oxazole-imidazol-4-ylidene scaffold is well-suited for the incorporation of chirality, which is essential for asymmetric catalysis. rsc.org Chirality can be introduced in several ways:

Chiral N-Substituents: Attaching chiral groups (e.g., from the chiral pool) to the nitrogen atoms of the imidazole ring.

Chiral Backbone: Constructing the saturated backbone of the imidazole ring from chiral precursors, such as chiral diamines. mdpi.com

Planar or Axial Chirality: Incorporating a planar chiral ferrocene (B1249389) unit or an axially chiral biaryl moiety into the ligand framework.

These chiral derivatives, when complexed to a metal such as rhodium, iridium, or palladium, can create a well-defined chiral pocket around the active site. This enables stereocontrol in a variety of transformations, including asymmetric hydrogenation, hydrosilylation, and C-H bond functionalization. epa.govacs.org The development of chiral catalysts based on the oxazole-imidazol-4-ylidene framework holds significant potential for synthesizing enantioenriched molecules with high efficiency and selectivity.

| Reaction Type | Metal-Ligand Class | Substrate Class | Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Ru-Chiral NHC | Ketones, Heterocycles | Up to >99% |

| Asymmetric Hydrosilylation | Rh-Chiral NHC | Ketones | Up to 98% |

| Asymmetric C-H Functionalization | Pd-Chiral NHC | Biaryls | Up to 94% |

Table illustrating the high levels of enantioselectivity achieved in various reactions using metal complexes of chiral N-heterocyclic carbene (NHC) ligands, which serve as a benchmark for the potential of chiral oxazole-imidazol-4-ylidene derivatives. nih.govacs.org

Information regarding the catalytic applications of (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole is not available in publicly accessible research.

Extensive searches of scientific literature and chemical databases have yielded no specific information on the compound "(5E)-5-imidazol-4-ylidene-2H-1,2-oxazole" being used as an organocatalyst or as a ligand in organocatalytic systems. Consequently, there are no detailed research findings or data tables to report for its role in coordination chemistry and catalytic applications as outlined in the requested subject.

The field of organocatalysis frequently employs derivatives of both imidazole and oxazole. Imidazole and its derivatives are well-known precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in transition metal catalysis and also serve as organocatalysts themselves. Similarly, various oxazole-containing compounds have been investigated for their catalytic activities. However, the specific conjugated system of an imidazolylidene linked to an isoxazole (B147169) ring, as in "(5E)-5-imidazol-4-ylidene-2H-1,2-oxazole," does not appear in the reviewed literature in the context of catalysis.

This suggests that the compound may be a novel chemical entity, a synthetic intermediate not yet explored for catalytic purposes, or a compound with research findings that are not in the public domain. Therefore, the requested article section on its role as an organocatalyst or ligand cannot be generated based on currently available scientific information.

Advanced Spectroscopic and Structural Characterization of 5e 5 Imidazol 4 Ylidene 2h 1,2 Oxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For a molecule such as (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole, a combination of one-dimensional and multi-dimensional NMR techniques would be employed for a complete assignment of proton (¹H) and carbon (¹³C) signals and to establish connectivity and stereochemistry.

To unambiguously assign the complex NMR spectra anticipated for this molecule, a suite of two-dimensional (2D) NMR experiments would be necessary. These experiments reveal correlations between different nuclei, providing a detailed map of the molecular framework.

COSY (Correlation Spectroscopy): This experiment would identify proton-proton (¹H-¹H) couplings within the same spin system. For instance, it would show correlations between adjacent protons on the imidazole (B134444) and isoxazole (B147169) rings, if present, and any substituents.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be crucial for assigning the ¹³C signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is vital for connecting different spin systems and for identifying quaternary carbons, which are not observed in HSQC spectra. For example, it would show correlations from the imine-like proton to carbons in both the imidazole and isoxazole rings, confirming the connectivity between the two heterocyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. NOESY data would be instrumental in determining the (E)-stereochemistry of the exocyclic double bond by observing spatial proximity between specific protons across the double bond.

The expected ¹H and ¹³C NMR chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the nitrogen and oxygen atoms in the heterocyclic rings would generally lead to downfield shifts for nearby protons and carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| Imidazole C2 | - | ~140-150 | H5 → C2 | - |

| Imidazole H2 | ~7.5-8.5 | - | - | H5 |

| Imidazole C4 | - | ~120-130 | H5 → C4, H2 → C4 | - |

| Imidazole C5 | - | ~115-125 | H2 → C5 | - |

| Imidazole NH | ~10-12 (broad) | - | H2 → C4, H5 → C4 | H5 |

| Exocyclic C=C | - | ~100-110 | H(isoxazole) → C(exocyclic) | - |

| Exocyclic =CH | ~6.5-7.5 | - | - | H(imidazole) |

| Isoxazole C3 | - | ~150-160 | H(isoxazole) → C3 | - |

| Isoxazole H3 | ~8.0-9.0 | - | - | H(exocyclic) |

| Isoxazole C4 | - | ~90-100 | H3 → C4 | - |

| Isoxazole C5 | - | ~160-170 | H3 → C5 | - |

To gain deeper insights into the electronic structure of (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole, advanced NMR techniques focusing on heteronuclei would be employed.

¹³C NMR: The chemical shifts of the carbon atoms provide a detailed picture of the electron distribution within the molecule. The sp²-hybridized carbons of the aromatic rings and the exocyclic double bond would resonate in the downfield region (typically >100 ppm). The chemical shifts of the carbons directly attached to heteroatoms (C2, C5 of imidazole; C3, C5 of isoxazole) would be particularly sensitive to the electronic effects of these atoms.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, offers direct information about the electronic environment of the nitrogen atoms. mdpi.comnih.gov The different nitrogen atoms in the imidazole and isoxazole rings (pyrrole-type, pyridine-type, and oxazole-type nitrogens) would exhibit distinct chemical shifts, providing a unique fingerprint of the molecule's electronic structure. mdpi.comnih.gov The tautomeric state of the imidazole ring could also be investigated using ¹⁵N NMR. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.netuobasrah.edu.iq The resulting spectra serve as a "vibrational fingerprint," allowing for the identification of functional groups and providing structural information.

N-H stretching: A broad absorption band in the IR spectrum between 3200 and 3500 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring.

C-H stretching: Aromatic and vinylic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C double bonds in the imidazole and isoxazole rings, as well as the exocyclic double bond, are expected to produce a series of sharp absorption bands in the 1500-1650 cm⁻¹ region.

N-O stretching: The N-O stretching vibration of the isoxazole ring would likely appear in the 1300-1400 cm⁻¹ range.

Ring vibrations: The characteristic in-plane and out-of-plane bending vibrations of the heterocyclic rings would be observed in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the C=C and C=N bonds, which may be weak in the IR spectrum.

Interactive Data Table: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Imidazole) | 3200-3500 (broad) | Weak or inactive |

| Aromatic/Vinylic C-H Stretch | 3000-3100 (sharp) | 3000-3100 (strong) |

| C=N Stretch | 1600-1650 (strong) | 1600-1650 (medium) |

| C=C Stretch | 1500-1600 (medium-strong) | 1500-1600 (strong) |

| N-O Stretch (Isoxazole) | 1300-1400 (medium) | 1300-1400 (weak) |

| Ring Breathing Modes | Fingerprint Region | Fingerprint Region (strong) |

Mass Spectrometry (MS) with Advanced Ionization Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent molecule. nih.govnih.gov For (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole (C₆H₅N₃O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm its elemental composition with a high degree of confidence.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. nih.govnih.gov The analysis of the resulting fragment ions provides valuable information about the connectivity of the molecule. For (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole, characteristic fragmentation pathways would likely involve the cleavage of the heterocyclic rings. researchgate.net Common fragmentation patterns for related heterocyclic systems include the loss of small neutral molecules such as HCN, CO, and N₂. The fragmentation pattern would provide confirmatory evidence for the proposed structure. researchgate.net

Interactive Data Table: Predicted HRMS and Key MS/MS Fragments

| Ion | Predicted Exact Mass (m/z) | Plausible Neutral Loss |

| [M+H]⁺ | 136.0505 | - |

| [M-HCN+H]⁺ | 109.0430 | HCN |

| [M-CO+H]⁺ | 108.0556 | CO |

| [M-N₂H+H]⁺ | 107.0498 | N₂H |

| [C₄H₄N₂]⁺ | 81.0447 | C₂HNO |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is an indispensable technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This method would provide precise information on the spatial arrangement of atoms, confirming the connectivity and stereochemistry of (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A single-crystal X-ray diffraction study would yield a detailed geometric profile of the molecule. This would include the precise measurement of all bond lengths, the angles between adjacent bonds, and the torsion angles that define the molecule's conformation. This data is crucial for understanding the electronic and steric interactions within the molecule.

Interactive Data Table of Hypothetical Bond Parameters:

The following table is a placeholder to illustrate the type of data that would be obtained from an X-ray diffraction analysis. The values are not based on experimental data for the title compound.

| Atoms Involved | Bond Length (Å) | Bond Angle (°) | Torsion Angle (°) |

| N1-C2 | Data N/A | ||

| C2-N3 | Data N/A | ||

| N3-C4 | Data N/A | ||

| C4-C5 | Data N/A | ||

| C5-N1 | Data N/A | ||

| C4-C6 | Data N/A | ||

| C6-O7 | Data N/A | ||

| O7-N8 | Data N/A | ||

| N8-C9 | Data N/A | ||

| C9-C10 | Data N/A | ||

| N1-C2-N3: Data N/A | |||

| C2-N3-C4: Data N/A | |||

| N3-C4-C5: Data N/A | |||

| C4-C5-N1: Data N/A | |||

| C5-N1-C2: Data N/A | |||

| N3-C4-C6: Data N/A | |||

| C4-C6-O7: Data N/A | |||

| C6-O7-N8: Data N/A | |||

| O7-N8-C9: Data N/A | |||

| N8-C9-C10: Data N/A | |||

| N1-C5-C4-C6: Data N/A | |||

| C5-C4-C6-O7: Data N/A | |||

| C4-C6-O7-N8: Data N/A |

Confirmation of (5E) Stereochemistry

The "E" designation in the compound's name refers to the stereochemistry around the exocyclic double bond between the imidazole ring and the oxazole (B20620) moiety. X-ray diffraction analysis would provide definitive proof of this (E) configuration by showing the relative positions of the substituents on either side of the double bond.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Conjugation Analysis

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, is a powerful tool for probing the electronic structure and extent of conjugation within a molecule. For (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole, these techniques would reveal information about the π-electron system that extends across the two heterocyclic rings.

A comprehensive search of scientific databases did not yield any published UV-Vis or fluorescence spectra for (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole. Such a study would be expected to show absorption bands corresponding to π-π* and n-π* electronic transitions. The position and intensity of these bands would be indicative of the degree of conjugation. Fluorescence spectroscopy would further characterize the molecule's excited state properties, including its quantum yield and lifetime, which are important for potential applications in materials science and bioimaging.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Studies

Chiroptical spectroscopy, most commonly Circular Dichroism (CD), is used to study chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. For (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole to be amenable to CD analysis, it would need to be chiral, for instance, through the introduction of a stereocenter or the presence of atropisomerism.

As there is no inherent chirality indicated in the name "(5E)-5-imidazol-4-ylidene-2H-1,2-oxazole," and no studies on chiral derivatives were found, there is currently no basis for enantiomeric studies using chiroptical spectroscopy for the parent compound. Should chiral variants be synthesized, CD spectroscopy would be a critical technique for confirming their enantiomeric purity and studying their stereochemical properties.

Future Research Trajectories for 5e 5 Imidazol 4 Ylidene 2h 1,2 Oxazole Research

Exploration of Structure-Reactivity Relationships in Advanced Catalytic Systems

The imidazol-4-ylidene moiety of (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole suggests its potential as a ligand in organometallic chemistry and catalysis. N-heterocyclic carbenes, particularly the more common imidazol-2-ylidenes, are ubiquitous as ligands for transition metals due to their strong σ-donating properties, which stabilize metal centers and influence their catalytic activity. researchgate.netbohrium.com Future research should focus on synthesizing organometallic complexes featuring this specific imidazol-4-ylidene-oxazole ligand to explore its unique electronic and steric properties.

A primary research goal will be to establish a clear understanding of the structure-reactivity relationship. The extended π-system and the presence of the oxazole (B20620) ring are expected to modulate the donor and acceptor properties of the carbene center, distinguishing it from traditional NHCs. beilstein-journals.org Systematic studies should be conducted where the metal center (e.g., palladium, ruthenium, gold, molybdenum) is varied to assess the ligand's performance in a range of catalytic transformations, such as cross-coupling reactions, metathesis, and deoxygenation catalysis. bohrium.comrsc.orgrsc.org Comparing the catalytic efficiency of these new complexes against those with established imidazol-2-ylidene and triazolylidene ligands will provide valuable benchmarks and reveal the specific influence of the imidazol-4-ylidene-oxazole framework. beilstein-journals.orgrsc.org

| Research Objective | Catalytic Application Example | Metal Center of Interest | Rationale |

| Benchmark σ-donor/π-acceptor properties | Suzuki-Miyaura Coupling | Palladium (Pd) | Assess electronic influence on cross-coupling efficiency compared to standard NHC-Pd complexes. bohrium.com |

| Evaluate steric influence | Olefin Metathesis | Ruthenium (Ru) | Determine how the ligand's unique shape affects selectivity and catalyst stability in C-C bond formation. rsc.org |

| Probe redox activity | Deoxygenation of Nitroarenes | Molybdenum (Mo) | Investigate the ligand's ability to support high-oxidation-state metal centers in redox catalysis. rsc.org |

| Explore unique reactivity | Gold-mediated Alkyne Transformations | Gold (Au) | Examine how the fused π-system influences the Lewis acidity and catalytic profile of the gold center. beilstein-journals.org |

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

A critical enabler for the widespread investigation of (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole and its derivatives is the development of efficient, scalable, and sustainable synthetic routes. Current methodologies for constructing imidazole (B134444) and oxazole rings, such as the van Leusen imidazole synthesis, provide a foundational starting point. mdpi.comsemanticscholar.orgnih.gov The van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC), is a versatile method for creating substituted imidazoles and oxazoles, often from aldehydes or imines. mdpi.comsemanticscholar.orgnih.gov

Integration into Functional Materials and Supramolecular Assemblies

The distinct structural and electronic features of (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole make it an attractive building block for advanced functional materials. The heterocyclic framework, with its multiple nitrogen and oxygen atoms, offers potential coordination sites for the construction of metal-organic frameworks (MOFs) or other coordination polymers. Such materials could be investigated for applications in gas storage, separation, or heterogeneous catalysis.

The extended and polarized π-electron system of the molecule suggests its potential use in organic electronics. Future work could involve synthesizing polymers or oligomers incorporating the imidazol-4-ylidene-oxazole unit to study their photophysical and electronic properties, such as conductivity and fluorescence. The ability of the ylidene linkage to influence electronic communication between the two heterocyclic rings could lead to materials with novel optoelectronic characteristics. Furthermore, the molecule's capacity for hydrogen bonding and π-stacking interactions could be harnessed to create complex supramolecular assemblies, such as liquid crystals or self-healing materials.

Computational Design of Next-Generation Imidazol-4-ylidene-Oxazole Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in guiding the future development of imidazol-4-ylidene-oxazole chemistry. researchgate.netrsc.org DFT calculations can provide deep insights into the electronic structure, stability, and reactivity of the parent molecule and its derivatives before they are synthesized in the lab. researchgate.net This predictive power can accelerate the discovery of new catalysts and materials by identifying the most promising candidates for experimental investigation.

Future computational studies should focus on several key areas. First, a systematic in-silico screening of derivatives with various electron-donating and electron-withdrawing substituents on both the imidazole and oxazole rings can be performed. jcchems.com This will allow researchers to map how these modifications tune the molecule's properties, such as the HOMO-LUMO energy gap, which is crucial for electronic applications, and the σ-donor strength of the carbene, which is vital for catalysis. acs.orgresearchgate.net Second, molecular modeling can be used to design ligands with specific steric profiles to enhance selectivity in catalytic reactions. rsc.org Finally, computational simulations can predict the photophysical properties and self-assembly behavior of these molecules, guiding their development for materials science applications. rsc.orgnih.gov

| Computational Method | Research Goal | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | Tune electronic character | HOMO-LUMO gap, σ-donor ability | Design of catalysts and organic semiconductors. researchgate.netacs.org |

| Molecular Dynamics (MD) | Predict self-assembly | Intermolecular interactions, packing | Development of supramolecular materials. nih.gov |

| Time-Dependent DFT (TD-DFT) | Evaluate optical properties | Absorption/Emission spectra | Design of fluorescent probes or OLED materials. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze metal-ligand bonding | Bond strength and character | Understanding catalyst stability and reactivity. rsc.org |

Q & A

Q. What are the established synthetic routes for (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole, and how do reaction conditions influence yield and regioselectivity?

Methodological Answer: A common approach involves condensation reactions between imidazole derivatives and oxazole precursors under acidic or basic conditions. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and a formyl-indole derivative in acetic acid yields analogous imidazolylidene-oxazole hybrids via Knoevenagel-type condensation . Optimizing stoichiometry (e.g., 0.11 mol aldehyde per 0.1 mol amine) and reaction time (3–5 hours) minimizes side products like regioisomers or over-oxidized species. Monitoring via TLC or HPLC is critical for intermediate isolation .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole from its structural analogs?

Methodological Answer:

- 1H NMR : The imidazolylidene proton resonates as a singlet near δ 8.5–9.0 ppm, while oxazole protons appear as doublets (J ≈ 2–3 Hz) between δ 6.5–7.5 ppm.

- IR : Stretching vibrations at ~1650–1700 cm⁻¹ confirm C=O/C=N groups in the oxazole ring.

- HRMS : Accurate mass analysis (e.g., [M+H]+) resolves isotopic patterns from halogenated or sulfur-containing analogs .

Q. What stability challenges arise during storage of imidazol-4-ylidene-oxazole derivatives, and how can they be mitigated?

Methodological Answer: Imidazolylidene-oxazoles are prone to hydrolysis under humid conditions due to electron-deficient heterocycles. Stability studies recommend storage in anhydrous solvents (e.g., DMF) at –20°C under inert gas. Lyophilization or silica-gel desiccation preserves crystalline forms, as amorphous phases may degrade faster .

Advanced Research Questions

Q. How can enantioselective synthesis of (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole derivatives be achieved, and what chiral catalysts show promise?

Methodological Answer: Asymmetric catalysis remains underdeveloped for this scaffold. Preliminary work on spiro-fused imidazolones suggests using chiral bases (e.g., cinchona alkaloids) or transition-metal complexes (e.g., Ru-BINAP) to induce enantioselectivity during cyclization. For example, base-promoted spirocyclization of amidines with ketones under metal-free conditions achieved 75–85% ee in model systems . Further optimization of steric and electronic effects in ligands is needed .

Q. What computational strategies (DFT, MD) are suitable for predicting the reactivity and tautomeric equilibria of imidazol-4-ylidene-oxazole systems?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model tautomerization energetics (e.g., imidazolylidene ↔ imidazole-ketone). Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) reveal solvent effects on stability. For example, polar aprotic solvents stabilize the (5E)-isomer by 3–5 kcal/mol compared to nonpolar media .